N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-17(13-7-8-18-23-13)19-12-5-2-1-4-11(12)10-15-20-16(21-24-15)14-6-3-9-25-14/h1-9H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCPJOGGGSDUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide typically begins with the preparation of intermediate compounds. These involve a series of reactions such as cyclization, condensation, and functional group transformations.
Cyclization Reaction: Starting materials undergo a cyclization reaction to form the 1,2,4-oxadiazole ring.
Condensation Reaction: The thiophen-2-yl group is introduced through a condensation reaction, followed by a subsequent functionalization of the phenyl ring.
Industrial Production Methods
Industrial production often leverages flow chemistry to scale up the synthesis. This includes continuous flow reactions that improve the yield and purity of the final product, while ensuring consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert it into different reduced forms.
Substitution: It participates in nucleophilic substitution reactions, which can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation Reagents: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reagents like lithium aluminum hydride are often employed.
Substitution Reagents: Typical reagents for substitution include sodium hydride and halogenating agents.
Major Products
The major products from these reactions include a range of derivatives that retain the core heterocyclic structures, yet exhibit diverse functionalities suitable for various applications.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% .
Case Study: Anticancer Activity
A study on oxadiazole derivatives showed that certain compounds exhibited promising cytotoxic effects against glioblastoma cells. The mechanism involved the induction of apoptosis through DNA damage pathways .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Antimicrobial Applications
The oxadiazole core structure has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit the activity of thymidylate synthase (TS), an enzyme critical for DNA synthesis in bacteria .
Case Study: Antimicrobial Efficacy
A synthesis study highlighted that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The dual-action capability of these compounds makes them valuable candidates for developing new antimicrobial agents.
| Compound Type | Activity | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative | TS Inhibition | 0.47–1.4 |
Anti-Diabetic Applications
The compound's potential as an anti-diabetic agent has also been explored. Research utilizing genetically modified Drosophila melanogaster models demonstrated that specific derivatives significantly reduced glucose levels, indicating their efficacy in managing diabetes .
Case Study: Anti-Diabetic Activity
In vivo studies revealed that certain oxadiazole derivatives showed a marked decrease in glucose levels when tested in diabetic models.
| Compound | Model Organism | Effect on Glucose Levels |
|---|---|---|
| 5d | Drosophila melanogaster | Significant reduction |
| 5f | Drosophila melanogaster | Significant reduction |
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors. The heterocyclic rings play a crucial role in its interaction with these targets, facilitating or inhibiting biological processes.
Molecular Targets: Potential targets include various enzymes involved in metabolic pathways.
Pathways: It modulates pathways by either activating or inhibiting specific steps, affecting the overall biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide
N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide
Unique Features
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is distinguished by the presence of the thiophen-2-yl group, which imparts unique electronic and steric properties, influencing its reactivity and interactions compared to compounds with different heterocyclic groups.
That's your deep dive into this compound
Biological Activity
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures including isoxazole and oxadiazole moieties, which are known for their pharmacological significance. The IUPAC name is N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-isoxazole-5-carboxamide. The molecular formula is with a molecular weight of 356.37 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Cyclization : Formation of the oxadiazole ring from appropriate precursors.
- Condensation : Introduction of the thiophen group via condensation reactions.
- Functionalization : Modifying the phenyl ring to achieve the desired compound.
These steps can be optimized for yield and purity using techniques such as flow chemistry for industrial applications .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 9.27 |
| Colon adenocarcinoma (Caco-2) | 2.76 |
| Renal cancer (RXF 486) | 1.143 |
These findings suggest that the compound may inhibit tumor growth effectively, particularly in renal and cervical cancers .
Antiviral Activity
The compound's oxadiazole moiety has been linked to antiviral properties. Studies have demonstrated its potential as an inhibitor of dengue virus polymerase, exhibiting submicromolar activity against all four serotypes of the virus . This positions it as a candidate for further development in antiviral therapies.
Other Biological Activities
In addition to anticancer and antiviral effects, compounds containing oxadiazole structures have been reported to possess various other biological activities:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Anti-inflammatory : Inhibits pathways involved in inflammation.
- Analgesic : Provides pain relief in animal models.
Case Studies
A notable study focused on the synthesis and biological evaluation of oxadiazole derivatives, highlighting their potential against multiple disease targets:
-
Study on Anticancer Activity :
- Researchers synthesized a series of oxadiazole derivatives and tested them against human cancer cell lines.
- Results indicated that modifications to the thiophen group enhanced cytotoxicity.
- Antiviral Evaluation :
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of nitrile derivatives with hydroxylamine .
- Acylation/Functionalization : Coupling of the thiophene moiety using Friedel-Crafts acylation or nucleophilic substitution under reflux conditions (e.g., acetonitrile or DMF) .
- Final Assembly : Linking the isoxazole-carboxamide group via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Reaction Conditions : Optimize solvent polarity (e.g., DMF for cyclization) and temperature (reflux for 1–3 hours) to minimize side products .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization or coupling steps .
- Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) for oxadiazole ring formation, as they stabilize intermediates .
- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity products .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and ring systems (e.g., thiophene protons at δ 6.8–7.5 ppm; oxadiazole carbons at ~165 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., expected [M+H]+ ion) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) to ensure stoichiometric accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the anticancer potential of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified thiophene (e.g., 3-bromo-thiophene) or oxadiazole (e.g., 5-methyl substitution) groups to assess impact on cytotoxicity .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify active pharmacophores .
- Molecular Docking : Model interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina to rationalize activity trends .
Q. How can contradictions in reported biological activities of similar derivatives be resolved?
- Methodological Answer :
- Orthogonal Assays : Replicate conflicting results using standardized protocols (e.g., uniform cell lines, incubation times) to eliminate experimental variability .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to determine if rapid degradation explains inconsistent in vivo/in vitro results .
- Statistical Meta-Analysis : Apply multivariate regression to published datasets, controlling for substituent electronic effects (Hammett σ values) or logP .
Q. What computational strategies improve pharmacokinetic property prediction for derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict reactivity or metabolic sites .
- ADME Modeling : Employ SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 inhibition risks .
- Reaction Path Optimization : Apply ICReDD’s hybrid computational-experimental workflows to prioritize derivatives with optimal LogD and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
